(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
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Overview
Description
(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylmorpholine and methylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
(S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A basic structure similar to (S)-C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride.
4-Methylmorpholine: A precursor in the synthesis of the compound.
N-Methylmorpholine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other morpholine derivatives.
Properties
IUPAC Name |
[(3S)-4-methylmorpholin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACPOBIHPMAKK-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@@H]1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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